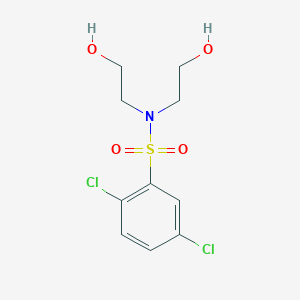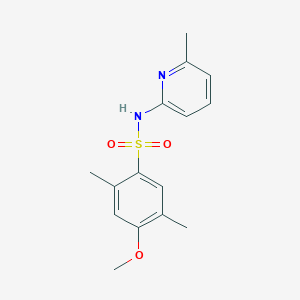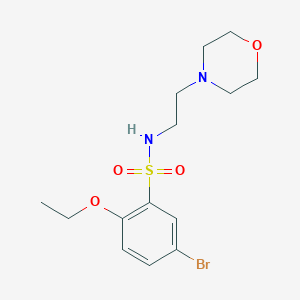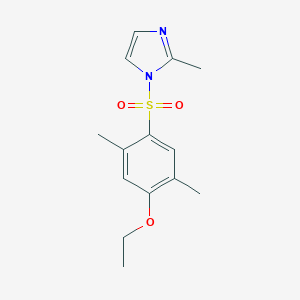
2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H13Cl2NO4S and a molecular weight of 314.18 g/mol. This compound is characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring and two hydroxyethylamine groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of protein function. The hydroxyethylamine groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide can be compared with other sulfonyl-containing compounds, such as:
[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine: Similar structure but with different substitution pattern on the phenyl ring.
[(2,5-Dichlorophenyl)sulfonyl]bis(2-aminoethyl)amine: Similar structure but with aminoethyl groups instead of hydroxyethyl groups.
[(2,5-Dichlorophenyl)sulfonyl]bis(2-hydroxypropyl)amine: Similar structure but with hydroxypropyl groups instead of hydroxyethyl groups. The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
91086-07-6 |
|---|---|
Molekularformel |
C10H13Cl2NO4S |
Molekulargewicht |
314.18g/mol |
IUPAC-Name |
2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO4S/c11-8-1-2-9(12)10(7-8)18(16,17)13(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2 |
InChI-Schlüssel |
MTVPPTPAJIUJAJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N(CCO)CCO)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N(CCO)CCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512943.png)
![4-Bromo-2,5-dimethoxy-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512945.png)
![2,5-Dichloro-4-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512946.png)
![4-Chloro-2,5-dimethyl-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512950.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512952.png)

![1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-methylimidazole](/img/structure/B512957.png)

